3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Description
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative with a phenyl ring modified by a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. Its molecular formula is C₁₁H₁₁F₃O₃, with a molecular weight of 248.20 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmacological research, particularly in drug development targeting inflammation or metabolic disorders .
Properties
IUPAC Name |
(E)-3-[3-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-6-8(3-5-10(15)16)2-4-9(7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGRSQODLQPLN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Pathway:
- Synthesis begins with a methyl-substituted phenol derivative, which undergoes trifluoromethoxy substitution through nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the starting material.
- The phenolic compound is then subjected to a Wittig or Horner–Wadsworth–Emmons (HWE) reaction with a suitable phosphonium or phosphonate reagent to generate the prop-2-enoic acid chain.
- Final oxidation or hydrolysis yields the free acid.
Preparation via Ester Intermediates Followed by Hydrolysis
A more detailed method involves synthesizing ester intermediates, which are subsequently hydrolyzed to obtain the free acid. This approach is supported by research on analogous compounds and is considered efficient for controlling reaction conditions.
Stepwise Procedure:
Data Table: Typical Synthesis of Ester Intermediates
Modified Literature Approaches for Analogous Compounds
Research on related cinnamic acid derivatives suggests that:
- Mizoroki–Heck coupling reactions are employed to attach the phenyl group to the unsaturated chain, starting from halogenated aromatic precursors.
- Amide formation and subsequent hydrolysis are used to introduce specific functional groups, especially when aiming for derivatives with enhanced biological activity.
For example, a modified synthesis of cinnamic acid derivatives involves:
- Bromination of phenyl precursors.
- Coupling with acrylates via Pd-catalyzed Mizoroki–Heck reactions.
- Hydrolysis of ester groups to produce the free acid.
This approach is supported by research on analogues, where the key steps include aromatic halogenation, coupling, and hydrolysis.
Research Findings and Data Summary
Notes on Reaction Conditions and Optimization
- Temperature: Typically between 0–80°C for esterification and coupling steps.
- Solvents: Commonly used solvents include ethanol, methanol, dioxane, and acetonitrile.
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) are frequently employed in coupling reactions.
- Purification: Recrystallization from ethanol or methanol, or column chromatography, is standard.
Chemical Reactions Analysis
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmaceutical Development
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is being investigated for its potential use in drug development due to its biological activity. The trifluoromethoxy group enhances lipophilicity, which may influence absorption and bioavailability in medicinal chemistry applications. It has been explored as a building block for various active pharmaceutical ingredients (APIs) aimed at treating diseases such as cancer and inflammation.
Agricultural Chemicals
The compound shows promise in agricultural applications, particularly as a potential herbicide or pesticide. Its unique structure may contribute to selective activity against certain plant species or pests, making it valuable in the development of environmentally friendly agricultural products.
Material Science
In material science, this compound can serve as a precursor for synthesizing advanced materials with specific properties, such as enhanced thermal stability or chemical resistance. Its reactivity allows for the incorporation into polymer matrices or coatings.
Interaction Studies
Research on the interactions of this compound with biological systems has focused on understanding how it affects cellular processes. Key areas include:
- Cell Signaling Modulation : Studies indicate that this compound may influence pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Investigations have shown potential inhibitory effects on certain enzymes, which could be leveraged for therapeutic purposes.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Drug Development Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in preclinical models.
- Agricultural Impact Study : Research conducted on its herbicidal efficacy showed that formulations containing this compound displayed selective activity against common weeds without harming crop plants.
These studies underscore the versatility and potential impact of this compound across various scientific domains.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Lipophilicity and Bioavailability
- The -OCF₃ group increases lipophilicity (logP ~2.5–3.0) compared to methoxy (-OCH₃) or hydroxy (-OH) analogs like ferulic acid (logP ~1.4), enhancing membrane permeability .
- Chloro and fluoro substituents () further elevate electronegativity but may reduce metabolic stability due to stronger electron-withdrawing effects .
Crystallography and Hydrogen Bonding
Pharmacological Potential
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Knoevenagel condensation, where the trifluoromethoxy-substituted benzaldehyde derivative reacts with malonic acid or its esters under acidic or basic conditions. For example, describes analogous propionic acid derivatives synthesized via coupling reactions, suggesting that microwave-assisted methods or catalytic systems (e.g., piperidine in ethanol) may enhance yield . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometric ratios. Purity can be monitored via HPLC (≥98% as in ) or TLC (referenced in for related cinnamic acids) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Answer :
- NMR : Key markers include the α,β-unsaturated carbonyl proton (δ 6.3–7.5 ppm for the double bond) and trifluoromethoxy group (δ 4.5–5.0 ppm for -OCF₃) .
- IR : Stretching vibrations for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and conjugated C=O (~1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M-H]⁻ (e.g., calculated for C₁₁H₉F₃O₃: 258.04) .
- HPLC : Purity validation using C18 columns with UV detection at 254 nm ( ) .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Answer : Per and , use PPE (gloves, goggles), avoid inhalation/ingestion, and store in anhydrous conditions at -20°C to prevent hydrolysis of the trifluoromethoxy group. Waste disposal must follow regulations for fluorinated compounds due to environmental persistence .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence electronic properties and reactivity in derivatization reactions?
- Answer : The -OCF₃ group is strongly electron-withdrawing, polarizing the phenyl ring and activating positions for electrophilic substitution (e.g., nitration at the ortho position). Computational studies (DFT) can quantify its effect on HOMO-LUMO gaps, as seen in for related fluorinated aromatics. Reactivity in amidation or esterification may require coupling agents like EDCI/HOBt to overcome reduced nucleophilicity at the carbonyl .
Q. What strategies resolve contradictions in reported biological activity data across assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH affecting solubility) or cell-line variability. For example, notes that related cinnamic acids show varied IC₅₀ values in enzyme inhibition assays depending on buffer systems. Standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., SPR vs. fluorescence) are recommended .
Q. Can computational modeling predict enzymatic target interactions for this compound?
- Answer : Molecular docking (AutoDock Vina) and QSAR models can predict binding to cyclooxygenase-2 (COX-2) or lipoxygenase, leveraging structural similarities to (E)-isoferulic acid ( ). For instance, the α,β-unsaturated system may form covalent adducts with catalytic cysteine residues, as seen in for trifluoromethylated inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
